2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 923216-33-5
VCID: VC4456873
InChI: InChI=1S/C24H22N4O4/c1-16-5-9-18(10-6-16)26-21(29)15-27-20-4-3-13-25-22(20)23(30)28(24(27)31)14-17-7-11-19(32-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,26,29)
SMILES: CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3
Molecular Formula: C24H22N4O4
Molecular Weight: 430.464

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide

CAS No.: 923216-33-5

Cat. No.: VC4456873

Molecular Formula: C24H22N4O4

Molecular Weight: 430.464

* For research use only. Not for human or veterinary use.

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide - 923216-33-5

Specification

CAS No. 923216-33-5
Molecular Formula C24H22N4O4
Molecular Weight 430.464
IUPAC Name 2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C24H22N4O4/c1-16-5-9-18(10-6-16)26-21(29)15-27-20-4-3-13-25-22(20)23(30)28(24(27)31)14-17-7-11-19(32-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,26,29)
Standard InChI Key UAILVAVORWBSMQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3

Introduction

The compound 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a complex organic molecule that integrates elements from both pyrido and pyrimidine classes, with additional functional groups that contribute to its potential biological activities. This compound is of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications.

Synthesis

The synthesis of such complex organic compounds typically involves multi-step organic reactions. Common steps might include:

  • Cyclization Reactions: Formation of the pyrido[3,2-d]pyrimidine ring system.

  • Alkylation: Introduction of the 4-methoxybenzyl group.

  • Amidation: Formation of the N-(p-tolyl)acetamide moiety.

Optimization of reaction conditions, including catalysts, solvents, and temperatures, is essential for maximizing yield and minimizing by-products.

Biological Activity

Compounds with similar structures often exhibit a range of biological activities, including potential anti-inflammatory, antiviral, or anticancer properties. The specific biological activity of 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide would depend on its ability to interact with various biological targets.

Research Findings

While specific research findings on this exact compound are not available in the provided sources, compounds with similar structures have shown promising pharmacological activities. For instance, pyrimidine derivatives are known for their diverse biological activities, including antiviral and anticancer effects .

Comparison with Similar Compounds

CompoundMolecular FormulaBiological Activity
2,4-Dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxybenzyl)acetamideC26H21N3O4Potential therapeutic effects, interactions with biological targets
N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamideNot specifiedAnti-cancer and anti-inflammatory properties
2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)C12H14N2O3Not specified

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